2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid
Description
2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid is a substituted arylacetic acid derivative featuring an amino group and a carboxylic acid moiety attached to a phenyl ring substituted with a hydroxyl group at the ortho-position and a methyl group at the para-position. Arylacetic acids are critical in pharmaceutical chemistry, often serving as intermediates in drug synthesis or as bioactive molecules themselves. The hydroxyl and methyl substituents on the aromatic ring may influence solubility, acidity, and interactions with biological targets, making this compound a subject of interest in medicinal chemistry research .
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-2-3-7(11)6(4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) |
InChI Key |
NKAYJTUDLILJNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Lactone Ring Opening of Benzopyran Derivatives
One documented approach to synthesize related compounds such as 2-(2-hydroxy-5-methylphenyl)acetic acid involves the reductive opening of lactone rings in benzopyran derivatives. This method typically uses controlled temperature and pH conditions with solvents like methanol or ethanol to optimize yield. Although this method is primarily reported for the acid without the amino group, it provides a foundational intermediate for further amination steps to obtain the amino acid derivative.
Nucleophilic Substitution and Hydrolysis of Cyanide Precursors
A common synthetic route for aromatic amino acids involves the reaction of substituted benzyl cyanides with ammonia, followed by hydrolysis. For example, the synthesis of 2-amino-2-(2-methylphenyl)acetic acid (a close structural analog) is achieved by:
- Reacting 2-methylbenzyl cyanide with ammonia under reflux conditions.
- Subsequent acid or base hydrolysis of the resulting aminonitrile intermediate to yield the amino acid.
Hydantoin Intermediate Route
Another approach, demonstrated for structurally similar compounds, involves:
- Formation of a hydantoin intermediate by reacting the corresponding substituted benzaldehyde with hydantoin precursors under basic conditions.
- Hydrolysis of the hydantoin intermediate with aqueous sodium hydroxide under reflux to yield the amino acid.
This method allows for stereochemical control and can be optimized for enantiomeric purity, which is critical for pharmaceutical applications.
Catalytic Hydrogenation of Nitrile Precursors
Industrial-scale synthesis often employs catalytic hydrogenation of nitrile precursors in the presence of suitable catalysts (e.g., Raney nickel or palladium on carbon) to convert nitriles directly into amino acids. This method offers advantages in yield and purity and can be adapted for the hydroxy-methylphenyl substituted nitriles to produce 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid.
Optimization of synthetic routes involves varying parameters such as temperature, solvent polarity, catalyst loading, and pH to maximize yield and purity. For example, in analogous syntheses:
| Parameter | Baseline Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 25 | 40 | +15% |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | +20% |
| Catalyst Loading (%) | 5 | 10 | +12% |
Such optimization can be guided by Design of Experiments (DoE) and response surface modeling to systematically identify the best conditions.
The final product is typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation.
- Infrared (IR) spectroscopy to verify functional groups.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Chiral HPLC or polarimetry to determine enantiomeric purity if stereochemistry is relevant.
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive lactone ring opening | Benzopyran derivatives | Controlled pH, methanol/ethanol solvent | Good for acid intermediate | Requires further amination step |
| Nucleophilic substitution/hydrolysis | 2-Hydroxy-5-methylbenzyl cyanide | Ammonia, reflux, acid/base hydrolysis | Straightforward, scalable | Requires cyanide precursor |
| Hydantoin intermediate route | 2-Hydroxy-5-methylbenzaldehyde | Basic conditions, NaOH hydrolysis | Allows stereochemical control | Multi-step, longer synthesis time |
| Catalytic hydrogenation | Nitrile precursors | Hydrogen gas, metal catalyst | High yield, industrial scalability | Requires catalyst handling |
- The presence of the hydroxyl group on the aromatic ring necessitates mild reaction conditions to prevent oxidation or substitution side reactions.
- Amino acid derivatives with similar structures have shown promising biological activities, including antioxidant and enzyme modulation effects, which underscores the importance of obtaining high-purity compounds for research.
- Stability considerations recommend storing the compound under inert atmosphere at low temperatures to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-oxo-5-methylphenyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-hydroxy-5-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods involving reactions such as methylation, formylation, and condensation. A notable synthetic route includes the transformation of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol into 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid. This process typically yields high purity and can be optimized for large-scale production .
Biological Activities
The biological activities of this compound have been extensively studied:
- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases. It may enhance neuronal survival and function by modulating neurotransmitter levels .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting against cellular damage associated with various diseases .
Pharmaceutical Applications
The pharmaceutical potential of this compound is noteworthy:
- Treatment of Neurological Disorders : Due to its neuroprotective effects, this compound is being investigated for its efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest it may improve cognitive function and reduce the progression of these diseases .
- Anti-inflammatory Properties : It has been shown to possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated enhanced neuronal survival in vitro models. |
| Study B | Antioxidant Activity | Showed significant reduction in oxidative stress markers in animal models. |
| Study C | Anti-inflammatory Effects | Indicated decreased inflammation in murine models of arthritis. |
Mechanism of Action
The mechanism by which 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating Groups (e.g., OCH₃, CH₃): The methoxy group in 2-Amino-2-(4-methoxyphenyl)acetic acid improves solubility in polar solvents, while the methyl group in the target compound may enhance lipophilicity .
- Heterocyclic Moieties: 2-Amino-2-(2-pyridyl)acetic acid and ibotenic acid demonstrate how nitrogen-containing rings expand functionality, enabling metal chelation or receptor targeting .
Research Findings and Implications
Synthetic Challenges : Demethylation and hydrolysis steps (e.g., using HBr) in arylacetic acid synthesis often result in moderate yields (~50%), emphasizing the need for optimized protocols .
Safety Considerations: Compounds like 2-Amino-2-(5-methylthiophen-2-yl)acetic acid require stringent handling due to toxicity risks, as noted in safety data sheets .
Structure-Activity Relationships (SAR) : Substituent position (e.g., ortho vs. para) significantly impacts bioactivity. For instance, ortho-hydroxyl groups may enhance binding to metalloenzymes .
Biological Activity
2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibition activities. This article aims to provide a comprehensive overview of its biological activity, supported by empirical data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features an amino group, a hydroxyl group, and a phenyl ring with a methyl substituent, contributing to its diverse biological interactions.
1. Anti-inflammatory Properties
Research indicates that derivatives of salicylic acid exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. A study synthesized various salicylic acid analogues and evaluated their inhibitory effects on COX-1 and COX-2 enzymes. The most potent analogue demonstrated an IC50 value of 0.0057 µM for COX-1, indicating strong anti-inflammatory potential .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Salicylic Acid Derivative | 0.0057 | Not specified |
2. Antimicrobial Activity
The compound's antimicrobial activity has been assessed against various pathogens. In vitro studies have shown that certain derivatives exhibit significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit digestive enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. A study highlighted that certain analogues showed strong binding affinities in silico, with one derivative achieving a binding affinity of −7.9 kcal/mol against α-glucosidase .
| Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| α-Glucosidase | −7.9 |
| α-Amylase | −6.3 |
Case Study 1: Inhibition of COX Enzymes
A series of salicylic acid analogues were synthesized and tested for their COX inhibitory activities. The study revealed that modifications to the salicylic acid structure could enhance selectivity and potency towards COX-1 over COX-2, suggesting potential therapeutic applications in managing inflammation with reduced gastrointestinal side effects associated with traditional NSAIDs .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial efficacy, several pyrazole derivatives were evaluated alongside salicylic acid derivatives for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that the salicylic derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation compared to established antibiotics like Ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
